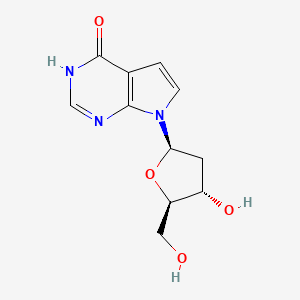
7-Deaza-2'-deoxyinosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deaza-2’-deoxyinosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to inosine but features a deaza modification at the 7-position of the purine ring, which alters its chemical and biological properties. The unique structure of 7-Deaza-2’-deoxyinosine makes it a valuable tool for various scientific applications, including nucleic acid research and therapeutic development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxyinosine typically involves the glycosylation of a deaza-purine base with a protected deoxyribose sugar. One common method includes the stereoselective nucleobase-anion glycosylation of aglycones with 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride. This reaction is followed by detoluoylation and methoxy exchange at position 6 using sodium methoxide in methanol, yielding the desired nucleoside .
Industrial Production Methods: Industrial production of 7-Deaza-2’-deoxyinosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated solid-phase synthesis techniques and high-throughput purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Deaza-2’-deoxyinosine undergoes various chemical reactions, including:
Substitution Reactions: Halogenation at the 7-position using N-chloro-, N-bromo-, or N-iodosuccinimide in solvents like dichloromethane or dimethylformamide.
Nucleophilic Displacement: Methoxy group displacement by hydroxyl groups using aqueous sodium hydroxide.
Common Reagents and Conditions:
Halogenation: N-chloro-, N-bromo-, or N-iodosuccinimide in dichloromethane or dimethylformamide.
Nucleophilic Displacement: Aqueous sodium hydroxide.
Major Products:
Halogenated Derivatives: 7-halogenated 7-Deaza-2’-deoxyinosine.
Hydroxylated Derivatives: 7-Deaza-2’-deoxyinosine with hydroxyl groups replacing methoxy groups.
Wissenschaftliche Forschungsanwendungen
7-Deaza-2’-deoxyinosine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Deaza-2’-deoxyinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Vergleich Mit ähnlichen Verbindungen
- 7-Deaza-2’-deoxyadenosine
- 7-Deaza-2’-deoxyguanosine
- 2’-Deoxyinosine
Comparison: 7-Deaza-2’-deoxyinosine is unique due to its specific modification at the 7-position, which imparts distinct chemical and biological properties compared to other nucleoside analogs. For example, 7-Deaza-2’-deoxyadenosine and 7-Deaza-2’-deoxyguanosine have similar deaza modifications but differ in their base structures, leading to variations in their interactions with nucleic acids and enzymes .
Eigenschaften
Molekularformel |
C11H13N3O4 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3O4/c15-4-8-7(16)3-9(18-8)14-2-1-6-10(14)12-5-13-11(6)17/h1-2,5,7-9,15-16H,3-4H2,(H,12,13,17)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
DLWAVFIOUHJFFQ-DJLDLDEBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


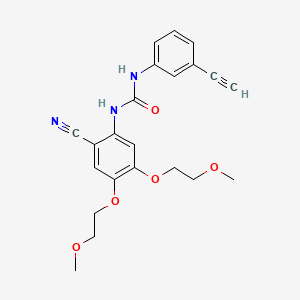
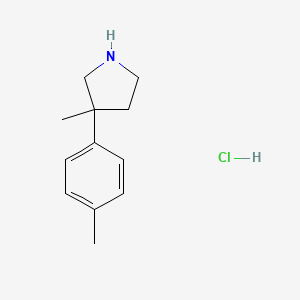
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
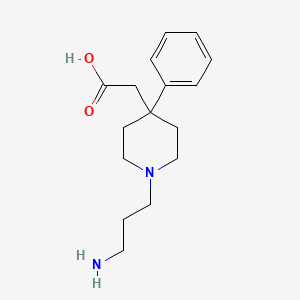
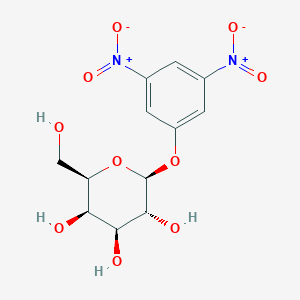
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
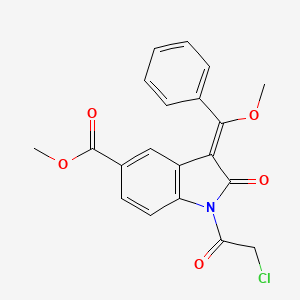

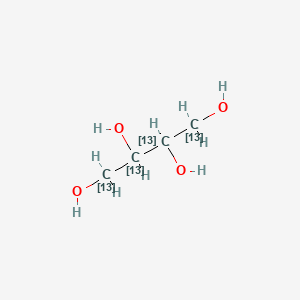
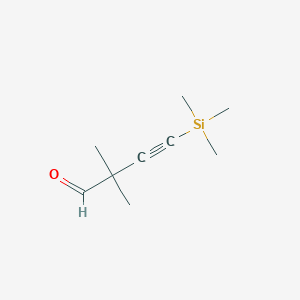
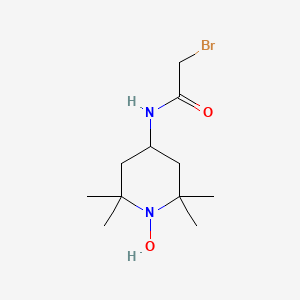
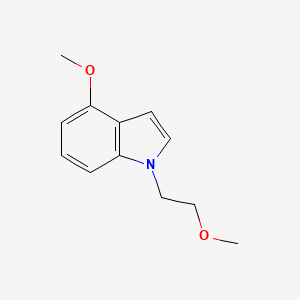
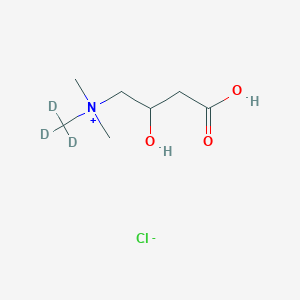
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
